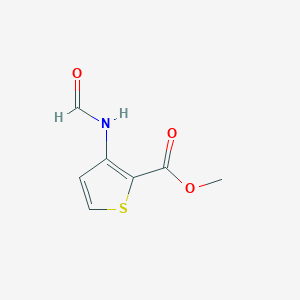

Methyl 3-formamidothiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-formamidothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-11-7(10)6-5(8-4-9)2-3-12-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYBTIGBOUMNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401251179 | |

| Record name | Methyl 3-(formylamino)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16285-69-1 | |

| Record name | Methyl 3-(formylamino)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16285-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(formylamino)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenecarboxylic acid, 3-(formylamino)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 3 Formamidothiophene 2 Carboxylate

Precursor Synthesis and Elaboration: Methyl 3-aminothiophene-2-carboxylate

The accessibility and purity of Methyl 3-aminothiophene-2-carboxylate are paramount for the successful synthesis of the target formamide (B127407). This section explores optimized synthetic routes to this crucial intermediate and strategies for the selective functionalization of the thiophene (B33073) core.

Several methods have been established for the synthesis of Methyl 3-aminothiophene-2-carboxylate, each with distinct advantages. The Gewald reaction is a cornerstone for constructing the 2-aminothiophene scaffold. researchgate.net This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as methyl cyanoacetate) in the presence of elemental sulfur and a base like morpholine (B109124). Variations of the Gewald reaction have been developed to improve yields and accommodate a wider range of substrates. researchgate.net

An alternative and efficient process involves the reaction of a 3-oxotetrahydrothiophene derivative with an acid-addition salt of hydroxylamine (B1172632). google.com For instance, reacting 2-methoxycarbonyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride in a polar inert solvent like acetonitrile (B52724) at reflux yields the desired aminothiophene. google.comprepchem.com This method avoids the need for a separate base and provides a direct route to the product. google.com

A third significant route involves the condensation of methyl thioglycolate with α,β-dihalo nitriles. In one example, sodium methylate is used to deprotonate methyl thioglycolate, which then reacts with α,β-dichlorobutyronitrile. The subsequent cyclization and elimination of hydrogen halide yield the 3-aminothiophene-2-carboxylic acid ester. google.com This approach can produce the target compound in high yield, which can be purified by distillation or recrystallization. google.com

The thiophene ring is amenable to further functionalization, allowing for the introduction of diverse substituents to modulate molecular properties. Achieving chemo- and regioselectivity is a key challenge. Modern C-H activation and functionalization techniques offer powerful tools for this purpose. acs.org Palladium-catalyzed direct arylation has been shown to be highly effective for the C5-selective arylation of 3-aminothiophene derivatives. researchgate.net For example, using a palladium catalyst with potassium acetate (B1210297) as the base can effectively promote the arylation of methyl 3-amino-4-methylthiophene-2-carboxylate at the C5 position with various aryl halides, while crucially inhibiting the competing amination side reaction. researchgate.net

The use of directing groups can provide exquisite control over the site of functionalization. acs.orgnih.gov A functional group already present on the substrate can chelate to a metal catalyst, positioning it for selective C-H cleavage at a specific site. acs.org Furthermore, strategies employing pH-sensitive directing groups have been developed, which can be switched 'on' or 'off' to guide functionalization to different positions on the thiophene ring, enabling access to a variety of substitution patterns. acs.orgnih.gov For fully substituted thiophenes, sequential metalation reactions using reagents like TMPMgCl·LiCl can be used to functionalize specific positions in a stepwise manner. nih.gov

Direct Formylation Protocols for Methyl 3-formamidothiophene-2-carboxylate

The conversion of Methyl 3-aminothiophene-2-carboxylate to its corresponding formamide is the final and critical step. This transformation can be achieved through various formylation protocols, ranging from classical methods using formic acid to advanced catalytic systems.

Formic acid is the most direct and atom-economical formylating agent. The reaction typically involves heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to azeotropically remove the water byproduct, driving the equilibrium towards the formamide product. nih.govscispace.com This procedure is practical, does not require strictly anhydrous conditions, and often results in excellent yields with high selectivity for N-formylation, even in the presence of hydroxyl groups. scispace.com

Acetic formic anhydride, prepared in situ from formic acid and acetic anhydride, is another widely used and highly effective reagent for the formylation of amines and amino acids. scispace.comnih.gov Other formylating agents include chloral, which reacts with amines to produce formamides and chloroform (B151607) as the only byproduct, and activated formic esters. nih.govscispace.com

Table 1: Comparison of Formylation Methods Using Formic Acid and Derivatives

| Formylating Agent | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Formic Acid | Toluene, reflux with Dean-Stark trap | Inexpensive, readily available, high yields, chemoselective. | Requires heating and water removal. | nih.govscispace.com |

| Acetic Formic Anhydride | Used directly upon preparation | Highly reactive, widely used. | Moisture sensitive, cannot be stored. | scispace.comnih.gov |

| Chloral | Low temperature | Excellent yields, simple byproduct removal. | Reagent is toxic. | nih.govscispace.com |

| Formic Acid / DCC or EDCI | Room temperature | Mild conditions, high yields. | Expensive coupling agents, byproduct removal can be difficult. | scispace.com |

To improve reaction rates and mildness, various catalytic systems have been developed for N-formylation. These systems can be broadly categorized into metal-based, acid, and organocatalysts.

Metal catalysts are highly effective. For instance, indium and zinc chloride have been used to catalyze formylation with formic acid under solvent-free conditions. nih.govmdpi.com Molecular iodine (I₂) has emerged as a simple, inexpensive, and environmentally friendly catalyst for the N-formylation of a wide variety of amines with formic acid, proceeding efficiently under solvent-free conditions at 70°C. organic-chemistry.org Heterogeneous catalysts like TiO₂ have also been employed, offering advantages in terms of catalyst recovery and reuse. mdpi.com

Acid catalysts, such as melamine-trisulfonic acid (MTSA), have been shown to efficiently promote the formylation of amines with formic acid under solvent-free conditions at 60°C, with reactions often completing in under 90 minutes. nih.gov Organic catalysts, including 2-chloro-4,6-dimethoxy nih.govorganic-chemistry.orgsemanticscholar.orgtriazine (CDMT) in the presence of N-methylmorpholine (NMM), can achieve nearly quantitative yields. mdpi.com

Table 2: Selected Catalytic Systems for N-Formylation

| Catalyst | Formyl Source | Conditions | Key Features | Citations |

|---|---|---|---|---|

| Iodine (I₂) | Formic Acid | Solvent-free, 70°C | Low cost, non-toxic, high efficiency (up to 94% yield). | organic-chemistry.org |

| Indium (In) | Formic Acid | Solvent-free, 70°C | Effective for various amines, moderate to excellent yields. | nih.gov |

| Melamine-Trisulfonic Acid (MTSA) | Formic Acid | Solvent-free, 60°C | High yields, short reaction times (40-90 min). | nih.gov |

| TiO₂ | Formic Acid | Neat, 80°C | Heterogeneous, reusable catalyst. | mdpi.com |

| RuCl₂(dppe)₂ | CO₂ / H₂ | 100°C | Utilizes CO₂ as a C1 source, high selectivity. | ethz.ch |

| DUT-5-CoH (MOF) | CO₂ / PhSiH₃ | 80°C | Heterogeneous, single-site catalyst, reusable up to 15 times. | rsc.org |

The principles of green chemistry are increasingly being applied to amide bond formation to reduce environmental impact. sigmaaldrich.com A major focus is the development of solvent-free or "neat" reaction conditions, which eliminate the environmental and economic costs associated with solvent use and removal. semanticscholar.orgbohrium.com Several of the aforementioned methods, such as those using iodine or MTSA as catalysts, are performed solvent-free. nih.govorganic-chemistry.org

Another key green strategy is the use of carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock for formylation. nih.govrsc.org This transformation typically requires a reducing agent, such as a hydrosilane or H₂, and a suitable catalyst. rsc.orgnih.gov Homogeneous ruthenium complexes and heterogeneous catalysts like cobalt-based metal-organic frameworks (MOFs) have been developed for the efficient N-formylation of amines using CO₂. ethz.chrsc.org

Catalyst-free protocols represent another sustainable avenue. N-formylation can be achieved simply by heating an amine with formic acid, which can be considered an indirect use of biomass or CO₂. acs.org Furthermore, enzymatic methods, for example using Candida antarctica lipase (B570770) B (CALB), offer a highly sustainable and selective approach to amide bond formation under mild conditions, often in green solvents. nih.gov These green methodologies provide cleaner, safer, and more efficient alternatives for the synthesis of this compound. acs.orgrsc.org

Alternative Synthetic Pathways and Novel Cascade Reactions Towards the Target Compound

Recent research has emphasized the development of one-pot reactions and transition metal-catalyzed annulations to construct the thiophene core with the desired substitution pattern, which can then be readily converted to the final target compound.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, minimizing waste and simplifying purification procedures. mdpi.com A prominent MCR for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. acs.org This reaction is particularly relevant as its product, a methyl 2-aminothiophene-3-carboxylate, is the direct precursor to this compound.

The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. acs.org To achieve the specific substitution pattern required for the precursor to this compound, specific starting materials would be employed in a Gewald-type synthesis. For instance, the reaction of an appropriate carbonyl compound, methyl cyanoacetate, and sulfur, catalyzed by a base like morpholine or L-proline, can yield the desired methyl 2-aminothiophene-3-carboxylate scaffold. organic-chemistry.orgrsc.org

Variations of the Gewald reaction have been developed to broaden its scope and improve its efficiency. These include the use of microwave irradiation, which has been shown to reduce reaction times and increase yields. acs.org Furthermore, different catalysts, such as N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber, have been employed to facilitate the reaction under mild conditions. oup.com The general scheme for the Gewald synthesis of the precursor is depicted below:

Reactants: A suitable aldehyde or ketone, Methyl cyanoacetate, Elemental sulfur

Catalyst/Base: Amine (e.g., morpholine, triethylamine), L-proline

Product: Methyl 2-aminothiophene-3-carboxylate derivative

The resulting 2-aminothiophene can then be converted to the target compound, this compound, through a subsequent formylation step. This two-step, one-pot or sequential approach, is a highly effective pathway. The formylation of the amino group can be achieved using various reagents, such as formic acid or acetic formic anhydride. nih.govmdpi.com

Table 1: Key Features of the Gewald Multicomponent Reaction for Precursor Synthesis

| Feature | Description |

| Reaction Type | Multicomponent Condensation |

| Key Reactants | Carbonyl Compound, α-Cyanoester, Elemental Sulfur |

| Core Product | Polysubstituted 2-Aminothiophene |

| Advantages | High atom economy, operational simplicity, access to diverse derivatives. mdpi.com |

Transition metal catalysis offers powerful tools for the construction of heterocyclic rings through annulation reactions. These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds in a single, catalytic cycle. nih.gov Various metals, including palladium, copper, and rhodium, have been successfully employed in the synthesis of thiophenes.

Copper-Catalyzed Annulation: Copper catalysts have been utilized in multicomponent reactions to afford fully substituted thiophenes. For example, a copper(I)-catalyzed formal [3+1+1] cycloaddition has been developed to synthesize functionalized thiophenes in a one-pot manner. nih.gov Another approach involves the copper-catalyzed reaction of 8-halo-1-ethynylnaphthalenes with a sulfur source to produce thiophene-fused systems. rsc.org These methodologies demonstrate the potential of copper catalysis to construct the thiophene ring with a variety of substituents.

Rhodium-Catalyzed Annulation: Rhodium catalysts have proven effective in the synthesis of thiophenes via transannulation reactions. A notable example is the rhodium-catalyzed reaction between 1,2,3-thiadiazoles and alkynes, which proceeds with high regioselectivity. organic-chemistry.org Rhodium(III)-catalyzed dehydrogenative annulation of thiophen-2-carboxamides with alkynes has also been reported to yield benzo[c]thiophenes. acs.org These methods highlight the utility of rhodium in creating diverse thiophene structures.

Palladium-Catalyzed Annulation: Palladium catalysis is widely used for cross-coupling reactions to functionalize existing thiophene rings. nii.ac.jp However, palladium can also be employed in annulation reactions to construct the thiophene core. For instance, palladium-catalyzed carboxylation of thiophene with carbon dioxide has been studied mechanistically, providing insights into C-H activation and C-C bond formation. mdpi.com While direct annulation to form the target molecule is less common, these catalytic systems are crucial for synthesizing highly substituted thiophene precursors.

These transition metal-catalyzed annulation strategies provide alternative routes to the thiophene core of this compound, which could then be further elaborated to the final product.

Table 2: Comparison of Transition Metal-Catalyzed Thiophene Annulation Strategies

| Metal Catalyst | General Approach | Key Features |

| Copper (Cu) | Multicomponent cycloadditions, Ullmann-type C-S coupling. nih.govrsc.org | Utilizes readily available starting materials, good for creating fused systems. |

| Rhodium (Rh) | Transannulation of thiadiazoles with alkynes, dehydrogenative annulation. acs.orgorganic-chemistry.org | High regioselectivity, allows for the synthesis of highly substituted thiophenes. |

| Palladium (Pd) | C-H activation and carboxylation, cross-coupling for precursor synthesis. nii.ac.jpmdpi.com | Versatile for functionalization, well-established catalytic systems. |

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of the final compound is critical. For this compound and its precursors, several purification techniques can be employed.

Crystallization and Precipitation: Recrystallization is a common and effective method for purifying solid organic compounds. For the precursor, methyl 3-aminothiophene-2-carboxylate, recrystallization from solvents like methanol (B129727) can yield colorless needles of high purity. cabidigitallibrary.org A patent describes the purification of thiophenes by dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization or precipitation of the purified compound. google.com This technique is likely applicable to the final N-formylated product. The choice of solvent is crucial and is typically determined empirically.

Chromatographic Methods: When crystallization is insufficient to remove impurities with similar solubility profiles, chromatographic techniques are employed.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the purification of thiophene derivatives. google.com The choice of eluent system (a mixture of polar and non-polar solvents) is optimized to achieve separation of the target compound from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful tool. Reverse-phase HPLC, using columns like Newcrom R1 with a mobile phase of acetonitrile and water (with an acid modifier like formic acid for MS compatibility), can be used to isolate thiophene derivatives. sielc.comacs.orgmdpi.com Solid-phase extraction techniques can also be used to remove byproducts, for example, in the purification of N-formylated peptides, which is analogous to the target molecule. nih.gov

Distillation: For liquid precursors or products, vacuum distillation can be an effective purification method. The precursor, methyl 3-aminothiophene-2-carboxylate, is described as a pale yellow oil that can be purified by vacuum fractionation. cabidigitallibrary.org

The selection of the most appropriate purification method or combination of methods will depend on the physical properties of the target compound and the nature of the impurities present.

Table 3: Purification Techniques for this compound and its Precursors

| Purification Technique | Description | Applicability |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool, leading to the formation of pure crystals. cabidigitallibrary.orggoogle.com | Solid compounds with suitable solubility profiles. |

| Column Chromatography | Separation based on differential adsorption of compounds onto a solid stationary phase (e.g., silica gel). google.com | General purification of solid and liquid organic compounds. |

| HPLC | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. sielc.comacs.orgmdpi.com | Achieving high purity, isolation of closely related impurities. |

| Vacuum Distillation | Distillation under reduced pressure to lower the boiling point of the compound. cabidigitallibrary.org | Liquid compounds that are thermally stable. |

Elucidation of Chemical Reactivity and Transformation Pathways

Reactivity Profiles of the Formamide (B127407) Moiety

The formamide group (-NHCHO) is a versatile functional unit that can undergo a variety of chemical transformations. Its reactivity is centered around the nitrogen atom, the carbonyl carbon, and the formyl proton.

The formamide linkage in Methyl 3-formamidothiophene-2-carboxylate can be cleaved under hydrolytic conditions, typically catalyzed by acid or base, to yield the corresponding primary amine, Methyl 3-aminothiophene-2-carboxylate. The ease of this hydrolysis is dependent on the reaction conditions. While specific studies on the hydrolysis of this particular compound are not extensively documented, the general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis proceeds through the attack of a hydroxide (B78521) ion on the carbonyl carbon.

Transamidation, the exchange of the amino part of an amide, can also occur. For instance, heating an amide with a different amine can lead to a new amide. While direct transamidation of formamides can be challenging, catalyzed processes exist. For example, KCN has been shown to be an efficient catalyst for the amidation of methyl esters with formamide or N-methylformamide, suggesting its potential role in related transformations. taylorfrancis.com Mechanistic studies on the amidation of esters using sodium formamide indicate a process involving fast deprotonation of formamide followed by reversible acyl transfers. nih.gov

A competing reaction pathway, especially under basic conditions, is intramolecular cyclization. The basic hydrolysis of related ureidothienyl carboxylic esters has been shown to be dependent on the substitution pattern of the ureido moiety. While sterically hindered substituents favor ester hydrolysis, unhindered substituents can lead to cyclization, yielding thienopyrimidinedione derivatives. nih.gov This suggests that under certain basic conditions, this compound could potentially cyclize to form a thieno[3,2-d]pyrimidin-4-one derivative.

The nitrogen atom of the formamido group, although less nucleophilic than a free amino group due to the electron-withdrawing effect of the adjacent carbonyl, can still participate in N-alkylation and N-acylation reactions. These reactions typically require a base to deprotonate the N-H bond, generating a more nucleophilic amidate anion.

N-alkylation of 2-amino-3-acylthiophenes has been reported to be challenging under mild conditions. rsc.org However, methods utilizing bases like cesium carbonate in the presence of tetrabutylammonium (B224687) iodide in DMF have been developed for the N-alkylation of 2-carbamoylamino and 2-acylamino-3-acylthiophenes. rsc.org For N-tosyl α-amino acids, methylation has been achieved using methyl iodide in the presence of sodium hydroxide. monash.edu Phase-transfer catalysts, such as triethylbenzylammonium chloride, have also been employed for the alkylation of N-nitrobenzenesulfonamido-N-alkyl amino acid esters. monash.edu

N-acylation of the formamido group can be achieved using acylating agents such as acid chlorides or anhydrides under basic conditions. For example, N-acylation of N-(2-Bromobenzyl)anilines has been accomplished using palladium catalysis. nih.gov The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been achieved through the acylation of substituted thiophen-2-amines with acyl chlorides under basic conditions. nih.govmdpi.com These general methodologies could be applicable to the N-acylation of this compound.

| Reaction | Reagents and Conditions | Product Type | Reference(s) |

| N-Alkylation | Alkyl halide, Cs₂CO₃, TBAI, DMF | N-Alkyl-N-formyl derivative | rsc.org |

| N-Alkylation | Methyl iodide, NaOH | N-Methyl-N-tosyl derivative | monash.edu |

| N-Alkylation | Alkyl halide, K₂CO₃, TEBA | N-Alkyl-N-nitrobenzenesulfonamido derivative | monash.edu |

| N-Acylation | Acyl chloride, Base | N-Acyl-N-formyl derivative | nih.gov, mdpi.com |

| N-Acylation | Pd(OAc)₂, Base | N-Acyl derivative | nih.gov |

The removal of the formyl group, a process known as deformylation, unmasks the primary amino group, yielding Methyl 3-aminothiophene-2-carboxylate. nih.gov This transformation is pivotal as it opens up a vast array of subsequent chemical reactions characteristic of aromatic amines. Deformylation can be achieved under various conditions. Acidic or basic hydrolysis, as mentioned earlier, is a common method. Additionally, hydrazinolysis, the cleavage of an amide bond using hydrazine, is a mild method for deformylating formamides. rsc.org The addition of ammonium (B1175870) salts can accelerate this process. rsc.org Enzymes such as N-substituted formamide deformylase can also catalyze the deformylation of N-benzylformamide to benzylamine. wikipedia.org

The resulting Methyl 3-aminothiophene-2-carboxylate is a versatile intermediate. mdpi.com The amino group can react with various electrophiles. For instance, it can undergo direct arylation with aryl bromides in the presence of a palladium catalyst and a base like potassium acetate (B1210297). researchgate.net

A particularly important transformation of Methyl 3-aminothiophene-2-carboxylate is its use in the synthesis of fused heterocyclic systems, notably thieno[3,2-d]pyrimidines. Reaction with formamidine (B1211174) acetate in ethanol (B145695) leads to the formation of Thieno[3,2-d]pyrimidin-4-ol. researchgate.net Alternatively, condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by reaction with an amine can also yield thieno[3,2-d]pyrimidin-4(3H)-ones. nih.gov The reaction with urea (B33335) under heating, followed by treatment with base and then acid, yields thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. researchgate.net

| Reagent(s) | Conditions | Product | Reference(s) |

| Formamidine acetate | Ethanol, 80°C | Thieno[3,2-d]pyrimidin-4-ol | researchgate.net |

| DMF-DMA, then ArNH₂ | DMF, Microwave, 100°C | 3-Aryl-thieno[3,2-d]pyrimidin-4(3H)-one | nih.gov |

| Urea | Heat, then NaOH, then H₂SO₄ | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | researchgate.net |

| Aryl isocyanates/isothiocyanates | Base | 3-Aryl-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones / 3-Aryl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones |

Transformations Involving the Methyl Ester Group

The methyl ester group (-COOCH₃) is another key reactive site in this compound, susceptible to nucleophilic acyl substitution and reduction.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-formamidothiophene-2-carboxylic acid, under both acidic and basic conditions. masterorganicchemistry.com Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the equilibrium towards the products. masterorganicchemistry.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which upon acidification gives the carboxylic acid. masterorganicchemistry.com

Transesterification, the conversion of one ester to another by reacting with an alcohol, can also be achieved under acidic or basic catalysis. masterorganicchemistry.comwikipedia.org For instance, reacting this compound with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst would lead to the formation of the corresponding ethyl ester. The use of the alcohol as the solvent can help to drive the reaction to completion. wikipedia.org

| Reaction | Catalyst | Product | Reference(s) |

| Ester Hydrolysis | Acid (e.g., H₂SO₄) | 3-Formamidothiophene-2-carboxylic acid | masterorganicchemistry.com |

| Ester Hydrolysis (Saponification) | Base (e.g., NaOH) | 3-Formamidothiophene-2-carboxylate salt | masterorganicchemistry.com |

| Transesterification | Acid or Base | New ester (e.g., ethyl ester) | wikipedia.org, masterorganicchemistry.com |

The methyl ester group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions. Partial reduction to the aldehyde, 3-formamidothiophene-2-carbaldehyde, can be achieved using sterically hindered hydride reagents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures. rsc.orgorganic-chemistry.orgmasterorganicchemistry.com

Complete reduction to the corresponding primary alcohol, (3-formamidothiophen-2-yl)methanol, can be accomplished using stronger reducing agents like lithium borohydride (B1222165) (LiBH₄) or sodium borohydride (NaBH₄) in the presence of methanol (B129727). ias.ac.inclockss.org While lithium aluminium hydride (LiAlH₄) is a powerful reducing agent for esters, it may also reduce the formamide group. Therefore, milder and more selective reagents are often preferred to achieve chemoselective reduction of the ester in the presence of the formamide. researcher.life

| Reducing Agent | Conditions | Product | Reference(s) |

| Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C) | 3-Formamidothiophene-2-carbaldehyde | rsc.org, organic-chemistry.org, masterorganicchemistry.com |

| Lithium borohydride (LiBH₄) | THF | (3-Formamidothiophen-2-yl)methanol | clockss.org |

| Sodium borohydride (NaBH₄) / Methanol | THF | (3-Formamidothiophen-2-yl)methanol | ias.ac.in |

Nucleophilic Acyl Substitution Reactions

The ester and amide functionalities of this compound are susceptible to nucleophilic acyl substitution, a fundamental reaction class in organic chemistry. masterorganicchemistry.comopenstax.orglibretexts.org This type of reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, resulting in the formation of a new carbonyl compound. masterorganicchemistry.comopenstax.org

One of the most common nucleophilic acyl substitution reactions is hydrolysis, where water acts as the nucleophile. Basic hydrolysis, or saponification, of the methyl ester group in this compound would yield the corresponding carboxylate salt upon treatment with a base like sodium hydroxide. masterorganicchemistry.com Subsequent acidification would then produce 3-formamidothiophene-2-carboxylic acid.

Similarly, the formamido group can undergo hydrolysis, typically under acidic or basic conditions, to yield Methyl 3-aminothiophene-2-carboxylate. This transformation is a key step in leveraging this compound for further synthetic elaborations, as the resulting primary amine is a versatile functional handle.

Aminolysis, the reaction with an amine, can be used to convert the methyl ester into an amide. For instance, reacting this compound with ammonia (B1221849) would produce 3-formamidothiophene-2-carboxamide.

The relative reactivity of the ester and amide groups towards nucleophilic attack is an important consideration. Generally, esters are more reactive than amides in nucleophilic acyl substitution reactions. This difference in reactivity can, in principle, allow for selective transformations.

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in this compound is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. The regiochemical outcome of these reactions is directed by the combined electronic effects of the formamido and methyl carboxylate substituents.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.comorganic-chemistry.org This strategy utilizes a directing group, which coordinates to an organolithium reagent, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgchem-station.com The formamido group is a potent directing group in DoM.

In the case of this compound, the formamido group at the C3 position would direct lithiation to the C4 position of the thiophene ring. Treatment with a strong base, such as n-butyllithium, would generate a lithiated intermediate at the C4 position. This organolithium species can then be quenched with a variety of electrophiles to introduce new functional groups at this specific site. This approach offers a predictable and efficient route to 4-substituted-3-formamidothiophene-2-carboxylates.

Halogenation of the thiophene ring can be achieved using various electrophilic halogenating agents. The regioselectivity will be influenced by the directing effects of the existing substituents. The formamido group is an activating, ortho-, para-directing group, while the methyl carboxylate is a deactivating, meta-directing group. In this case, the position most activated towards electrophilic attack would likely be the C5 position.

Nitro-functionalization of aromatic rings is typically carried out using a mixture of nitric acid and sulfuric acid. aiinmr.comrsc.org The electron-withdrawing nature of the methyl carboxylate group deactivates the thiophene ring towards electrophilic substitution, making nitration more challenging than for an unsubstituted thiophene. rsc.org However, the activating effect of the formamido group may counteract this to some extent. The expected major product would be the 5-nitro derivative, due to the directing influence of the formamido group.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.govresearchgate.netmdpi.comnih.govrsc.org To utilize this compound in such reactions, it would first need to be halogenated, for example, at the C5 position as described above. The resulting 5-halo-3-formamidothiophene-2-carboxylate could then be coupled with a variety of boronic acids to introduce aryl or other organic fragments at the C5 position.

Other cross-coupling reactions, such as the Stille coupling (using organotin reagents) or Heck coupling (with alkenes), could also be employed on halogenated derivatives of this compound to further diversify its structure. core.ac.uk

Cyclization and Annulation Reactions Utilizing Multifunctional Sites

The presence of vicinal formamido and methyl carboxylate groups makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, particularly thienopyrimidines. researchgate.netnih.gov

Thienopyrimidines are a class of bicyclic heterocycles with a thiophene ring fused to a pyrimidine (B1678525) ring. nih.gov They have garnered significant interest due to their diverse biological activities. researchgate.netbohrium.com

A common strategy for the synthesis of thieno[3,2-d]pyrimidines involves the cyclization of 3-aminothiophene-2-carboxylate derivatives. researchgate.net Starting from this compound, hydrolysis of the formamido group would provide the key intermediate, Methyl 3-aminothiophene-2-carboxylate. mdpi.comgoogle.com This intermediate can then be reacted with various one-carbon synthons to construct the pyrimidine ring.

For example, treatment of Methyl 3-aminothiophene-2-carboxylate with formamide or triethyl orthoformate can lead to the formation of a thieno[3,2-d]pyrimidin-4-one. Alternatively, reaction with isocyanates or isothiocyanates can provide access to substituted thienopyrimidinones and thioxothienopyrimidinones. nih.gov The initial reaction of the amino group with the electrophile is followed by an intramolecular cyclization involving the ester group to close the pyrimidine ring.

Intramolecular Cyclocondensation Pathways

The intramolecular cyclocondensation of this compound to form thieno[3,2-d]pyrimidin-4(3H)-one can be initiated through several pathways, primarily dictated by the reaction conditions. The most common approaches involve thermal, acid-catalyzed, and base-catalyzed methods.

Thermal Cyclization: The direct heating of this compound can induce intramolecular cyclization. This process typically requires elevated temperatures to overcome the activation energy barrier for the ring closure. The reaction proceeds via the nucleophilic attack of the formamido nitrogen onto the electrophilic carbonyl carbon of the ester group, followed by the elimination of methanol. While straightforward, this method may sometimes be associated with lower yields or the formation of byproducts due to the harsh conditions.

Acid-Catalyzed Cyclization: The presence of an acid catalyst can significantly facilitate the cyclocondensation. Protic acids, such as hydrochloric acid or sulfuric acid, can protonate the carbonyl oxygen of the ester group, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the formamido nitrogen. This pathway generally allows for the reaction to proceed at lower temperatures and with improved efficiency compared to purely thermal conditions.

Base-Catalyzed Cyclization: Alternatively, the reaction can be promoted by a base. A strong base can deprotonate the formamido nitrogen, enhancing its nucleophilicity. The resulting anion then readily attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which subsequently collapses to the thieno[3,2-d]pyrimidin-4(3H)-one product with the elimination of a methoxide (B1231860) ion.

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one is often achieved by reacting methyl 3-aminothiophene-2-carboxylate with formamide. mdpi.com This reaction proceeds through the in situ formation of this compound, which then undergoes cyclization under the reaction conditions. This one-pot approach is a common and efficient method for the preparation of the thieno[3,2-d]pyrimidine (B1254671) core structure.

Mechanistic Investigations of Key Chemical Transformations

A thorough understanding of the reaction mechanisms, including the kinetics and the nature of transient species, is paramount for the rational design of synthetic strategies and for controlling the selectivity of the transformations involving this compound.

Kinetic Studies of Reaction Rates and Selectivity

Detailed kinetic studies on the intramolecular cyclocondensation of this compound are not extensively reported in the literature. However, general principles of related cyclization reactions suggest that the reaction rate is influenced by several factors:

Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate, in accordance with the Arrhenius equation.

Catalyst Concentration: In acid- or base-catalyzed pathways, the concentration of the catalyst will directly impact the reaction rate.

Solvent: The polarity of the solvent can influence the stability of the starting materials, intermediates, and transition states, thereby affecting the reaction kinetics.

Identification of Reaction Intermediates and Transition States

The direct experimental identification of reaction intermediates and transition states in the cyclocondensation of this compound is challenging due to their transient nature. However, based on established mechanistic principles of similar reactions, the following key species can be postulated:

Reaction Intermediates: In both acid- and base-catalyzed pathways, a tetrahedral intermediate is expected to form following the nucleophilic attack of the formamido nitrogen on the ester carbonyl carbon. This intermediate is typically unstable and readily collapses to form the final product. In some instances, particularly in related syntheses, intermediates have been isolated or identified spectroscopically. For example, in the reaction of 2-amino-3-cyanothiophenes with ethylenediamine (B42938) and carbon disulfide, a dithiocarbamate (B8719985) intermediate was identified by its characteristic C=S absorption in the IR spectrum. nih.gov

Transition States: Computational chemistry provides a powerful tool for elucidating the structures and energies of transition states. Although specific computational studies on the cyclization of this compound are scarce, theoretical investigations of related heterocyclic ring-closure reactions offer valuable insights. scielo.br The transition state for the rate-determining step, which is typically the initial nucleophilic attack, would involve the partial formation of the new nitrogen-carbon bond and a corresponding change in the hybridization of the atoms involved. The geometry and energy of this transition state are critical in determining the reaction's kinetic feasibility.

For instance, computational studies on the formation of other fused thiophene systems have been used to analyze interaction energies within the crystal packing and to understand the electronic properties that influence reactivity. mdpi.com Similar theoretical approaches could provide a detailed picture of the potential energy surface for the intramolecular cyclocondensation of this compound, confirming the structures of intermediates and transition states and providing quantitative data on the reaction barriers.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For Methyl 3-formamidothiophene-2-carboxylate, a comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for understanding its spatial configuration.

While specific spectral data for this compound is not abundant in public literature, the expected NMR characteristics can be inferred from closely related thiophene (B33073) derivatives. mdpi.comnih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, the formyl proton, the N-H proton, and the methyl ester protons. The chemical shifts of the thiophene protons are influenced by the electron-withdrawing nature of the carboxylate and formamido groups. The N-H proton signal would likely appear as a singlet, and its chemical shift could be concentration-dependent due to hydrogen bonding. The formyl proton would also be a singlet, typically found in the 8-10 ppm region. The methyl protons of the ester group would present as a sharp singlet, usually around 3.8-3.9 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the ester and formamido groups are expected to resonate at the downfield end of the spectrum (typically 160-180 ppm). researchgate.net The carbon atoms of the thiophene ring would appear in the aromatic region (around 110-140 ppm), with their precise shifts determined by the substituent effects. researchgate.net The methyl carbon of the ester group would be found in the upfield region.

2D NMR Spectroscopy: To definitively assign these signals and understand the connectivity within the molecule, a suite of 2D NMR experiments is employed. princeton.edusdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons on the thiophene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. sdsu.eduslideshare.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduslideshare.net This is crucial for identifying the connectivity across the formamido and ester groups to the thiophene ring. For instance, correlations would be expected between the N-H proton and the formyl carbon, as well as the C3 carbon of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. researchgate.net For example, NOE correlations could be observed between the N-H proton and a thiophene ring proton, depending on the orientation of the formamido group.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Thiophene H4/H5 | 7.0 - 8.0 | 110 - 140 |

| Formyl CHO | 8.0 - 10.0 | 160 - 170 |

| NH | Variable (concentration dependent) | - |

| Ester OCH₃ | ~3.8 - 3.9 | ~52 - 54 |

| Ester C=O | - | ~165 - 175 |

| Thiophene C2/C3 | - | 110 - 140 |

Note: The table presents expected values based on typical chemical shifts for similar functional groups and related molecules.

The formamido group can exist in different conformations due to restricted rotation around the C-N amide bond. Variable-temperature NMR studies could be used to investigate the dynamics of this process. The presence of distinct sets of signals at low temperatures that coalesce at higher temperatures would indicate slow rotation on the NMR timescale. NOESY experiments can also help determine the predominant conformation in solution by identifying through-space interactions between the formyl proton and adjacent protons on the thiophene ring.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides precise information about the molecular structure and packing of a compound in the solid state.

Crystallographic Data for a Related Compound (Methyl 3-aminothiophene-2-carboxylate)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| C–S Bond Lengths (Å) | 1.7113(19)–1.7395(16) | mdpi.com |

| C–N Bond Length (Å) | 1.347(2)–1.354(2) | mdpi.com |

| C=O Bond Lengths (Å) | 1.219(2)–1.226(2) | mdpi.com |

This data is for a structurally similar compound and provides an indication of the expected values for this compound.

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The N-H group of the formamido moiety is a hydrogen bond donor, and the carbonyl oxygens of both the formyl and ester groups are potential hydrogen bond acceptors. mdpi.com This could lead to the formation of hydrogen-bonded chains or dimers. mdpi.com

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. Different polymorphs can arise from variations in crystallization conditions and would exhibit different molecular packing and intermolecular interactions, leading to different physical properties. Crystal engineering studies could explore the deliberate design of different crystalline forms by co-crystallizing with other molecules to form specific supramolecular assemblies through hydrogen bonding and other non-covalent interactions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight and elemental formula of a compound, while tandem mass spectrometry (MS/MS) provides insight into its structural backbone through controlled fragmentation.

The elemental composition of this compound is C₇H₇NO₃S. Based on this formula, the theoretical exact mass (monoisotopic mass) can be calculated with high precision. This value is fundamental for the unambiguous identification of the compound in complex mixtures via HRMS. The calculated properties are essential for distinguishing the compound from isomers or molecules with similar nominal masses.

Table 1: Calculated HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇NO₃S |

| Monoisotopic Mass | 185.01466 Da |

| Nominal Mass | 185 Da |

| Elemental Composition | Carbon: 45.40% |

| Hydrogen: 3.81% | |

| Nitrogen: 7.56% | |

| Oxygen: 25.92% |

This table contains theoretically calculated data.

While specific experimental MS/MS spectra for this compound are not widely published, a predicted fragmentation pathway can be constructed based on the known behavior of amides, esters, and thiophene-containing compounds. libretexts.org Upon ionization (e.g., electrospray ionization, ESI), the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation.

Key predicted fragmentation pathways include:

Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, leading to a significant fragment ion.

Loss of the formyl group (CHO): Cleavage of the amide C-N bond can result in the loss of the formyl radical or carbon monoxide (CO) from the formyl group.

Decarboxylation: Loss of the entire methoxycarbonyl group (-COOCH₃).

Thiophene Ring Cleavage: At higher collision energies, the stable thiophene ring may rupture, yielding smaller sulfur-containing fragments.

Table 2: Predicted Key Fragment Ions in MS/MS Analysis of [C₇H₇NO₃S+H]⁺

| Predicted m/z | Predicted Lost Neutral Fragment | Predicted Fragment Structure |

|---|---|---|

| 154.0117 | CH₃OH (Methanol) | Ion resulting from loss of methanol from the ester. |

| 157.0243 | CO (Carbon Monoxide) | Ion resulting from loss of CO from the formyl group. |

| 126.0168 | COOCH₃ (Methoxycarbonyl group) | Ion corresponding to the thiophene amide fragment. |

This table contains predicted data based on general fragmentation rules.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of functional groups.

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its three main functional parts: the secondary amide, the methyl ester, and the substituted thiophene ring. The predicted frequencies are based on typical values for these groups.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amide | N-H Stretch | 3350 - 3250 | Medium-Strong |

| C=O Stretch (Amide I) | 1700 - 1650 | Strong | |

| N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | Medium | |

| Ester | C=O Stretch | 1730 - 1715 | Strong |

| C-O Stretch | 1300 - 1200 | Strong | |

| Aromatic Thiophene | C=C Stretch | 1550 - 1450 | Medium-Weak |

| C-H Stretch | 3120 - 3080 | Weak | |

| C-S Stretch | 750 - 650 | Medium |

| Alkyl | C-H Stretch (methyl) | 2960 - 2850 | Medium-Weak |

This table contains predicted data based on analogous compounds and standard vibrational frequency charts.

The presence of both a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the amide C=O, ester C=O) allows for significant hydrogen bonding. This can occur in two ways:

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the amide proton (N-H) and the adjacent ester carbonyl oxygen (C=O). This would create a stable six-membered pseudo-ring, influencing the conformation of the molecule.

Intermolecular Hydrogen Bonding: In the solid state, molecules can form hydrogen-bonded dimers or chains. mdpi.com For instance, the N-H of one molecule can bond with the amide C=O of a neighboring molecule. mdpi.com These interactions significantly affect the physical properties of the compound, such as its melting point, and cause shifts in the vibrational frequencies of the involved groups, particularly a broadening and red-shifting of the N-H and C=O stretching bands in the IR spectrum. mdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable to chiral derivatives)

This compound is an achiral molecule as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, it does not exhibit chiroptical activity, and techniques like Electronic Circular Dichroism (ECD) are not applicable to the parent compound.

No studies concerning the synthesis or chiroptical analysis of chiral derivatives of this specific compound were identified in the reviewed literature. Should a chiral center be introduced into the molecule, for example by derivatization with a chiral auxiliary, chiroptical spectroscopy would then become a vital technique for assigning its absolute stereochemistry.

Computational and Theoretical Chemistry Investigations

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis is the study of the energies and stabilities of these different conformers. This is achieved by mapping the Potential Energy Surface (PES), a mathematical landscape that describes the energy of a molecule as a function of its geometry. libretexts.org

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A | Planar, s-trans amide | 0.00 (Global Minimum) | ~85% |

| B | Planar, s-cis amide | 1.5 | ~10% |

| C | Non-planar (twisted) | 3.0 | ~5% |

The substituents on the thiophene (B33073) ring—the formamido group at position 3 and the methyl carboxylate group at position 2—profoundly influence the molecule's preferred conformation. nih.gov Steric hindrance between adjacent bulky groups can force the molecule into specific conformations to minimize repulsion. rsc.org For instance, the interaction between the formyl proton and the ester group could favor a particular planar arrangement.

Furthermore, electronic effects such as intramolecular hydrogen bonding can stabilize certain conformers. In this compound, a hydrogen bond could potentially form between the N-H of the formamido group and the carbonyl oxygen of the ester group, which would lock the molecule into a specific planar conformation. The planarity and conjugation of the system are directly affected by these substituent interactions, which in turn impact the electronic properties, such as the HOMO-LUMO gap. mdpi.comresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. acs.org Thiophene and its derivatives are known to undergo electrophilic aromatic substitution, and theoretical modeling can map the entire reaction pathway for such transformations. quimicaorganica.orgresearchgate.netresearchgate.net

This process involves identifying all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products, on the potential energy surface. mdpi.com The transition state is a critical structure corresponding to the highest energy point on the lowest energy path between reactants and products; it is a first-order saddle point on the PES. libretexts.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, modeling could predict the most likely site of electrophilic attack (position 4 or 5 on the thiophene ring) by comparing the activation energies for each pathway. Such analysis provides deep mechanistic insight that is often difficult to obtain through experimental means alone. nih.gov

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Kinetic Preference |

|---|---|---|---|

| Attack at C4-position | TS1 | 18.5 | Minor Pathway |

| Attack at C5-position | TS2 | 15.2 | Major Pathway |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the a priori prediction of spectroscopic data, which is crucial for structure verification and interpretation of experimental results.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a routine computational task. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., using the B3LYP functional and a basis set like 6-311++G(d,p)), is the most common approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). tandfonline.com

For this compound, a theoretical calculation would provide predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. These theoretical values, when compared against experimental spectra, can confirm peak assignments, especially in complex regions of the spectrum. It is standard practice to perform these calculations in a simulated solvent environment (using models like the Polarizable Continuum Model, PCM) to better match experimental conditions. tandfonline.com

Table 1: Illustrative Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (Note: The following table is an illustrative example based on typical values for thiophene derivatives. Specific experimental and calculated data for this compound is not available in the cited literature.)

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Thiophene H-4 | 7.35 | n/a | 118.2 | n/a |

| Thiophene H-5 | 7.90 | n/a | 128.5 | n/a |

| Formyl H | 8.40 | n/a | 160.5 | n/a |

| Methyl H | 3.85 | n/a | 52.0 | n/a |

| Thiophene C-2 | - | - | 163.0 | n/a |

| Thiophene C-3 | - | - | 140.1 | n/a |

| Ester C=O | - | - | 165.4 | n/a |

Theoretical vibrational spectra (Infrared and Raman) are calculated from the second derivatives of the energy with respect to atomic positions. DFT calculations provide a set of harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set imperfections. To correct for this, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). iosrjournals.org

These calculations are powerful for assigning specific vibrational modes to observed peaks in experimental IR and Raman spectra. For the title compound, this would allow for the unambiguous identification of key functional group vibrations, such as the C=O stretching of the ester and amide groups, N-H bending, and the characteristic ring vibrations of the thiophene core. Studies on related molecules like 2-thiophene carboxylic acid have shown excellent agreement between scaled theoretical frequencies and experimental data. iosrjournals.org

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to understanding crystal packing, molecular recognition, and other supramolecular phenomena.

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface using a normalized contact distance (dₙₒᵣₘ), which highlights regions of close intermolecular contact.

For this compound, red spots on the dₙₒᵣₘ mapped surface would indicate close contacts, likely corresponding to N-H···O or C-H···O hydrogen bonds. A comprehensive study on the closely related precursor, Methyl 3-aminothiophene-2-carboxylate, provides a clear template for what to expect. mdpi.com In that study, the analysis confirmed the presence of strong N–H⋯O and N–H⋯N hydrogen bonds that stabilize the crystal packing. mdpi.com

Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for the Analogous Methyl 3-aminothiophene-2-carboxylate mdpi.com (Note: This data is for a closely related precursor and serves to illustrate the types and magnitudes of interactions expected for the title compound.)

| Contact Type | Contribution (%) | Description |

| H···H | 45.7 | Represents van der Waals forces, typically the largest contribution. |

| O···H / H···O | 24.1 | Indicates the presence of strong hydrogen bonding. |

| C···H / H···C | 9.9 | Associated with weaker C-H···π or C-H···O interactions. |

| S···H / H···S | 8.8 | Interactions involving the thiophene sulfur atom. |

| N···H / H···N | 6.8 | Reflects intermolecular N-H···N hydrogen bonds. |

| C···C | 2.4 | Suggests the presence of π-π stacking interactions. |

This analysis provides a quantitative understanding of how molecules of this compound would likely pack in a crystal, highlighting the dominant forces, such as hydrogen bonding involving the formamido and carboxylate groups, that dictate its solid-state architecture.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions within a molecule and between molecules. It is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, various types of interactions can be identified and visualized as surfaces.

For this compound, an RDG analysis would be expected to reveal several key interactions:

Intramolecular Hydrogen Bonds: The presence of the formamido group (-NH-CHO) and the carboxylate group (-COOCH₃) would likely result in an intramolecular hydrogen bond between the amide hydrogen and the carbonyl oxygen of the ester. This would appear as a strong, favorable interaction spike in the RDG analysis.

Steric Hindrance: The analysis would also highlight regions of steric repulsion, likely between the bulky formamido and methyl ester groups, which would be visualized as red-colored surfaces in the RDG plot.

Van der Waals Interactions: Weak, non-covalent interactions across the thiophene ring and other parts of the molecule would be represented by broad, greenish surfaces, indicating delocalized dispersion forces.

This technique provides a visual map of the bonding and non-bonding interactions that dictate the molecule's preferred conformation.

Energy Framework Analysis of Crystal Packing

Energy framework analysis is a computational tool used to investigate the intermolecular interaction energies within a crystal lattice. It calculates the electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its surrounding neighbors. These energies are then used to construct a visual framework, where the thickness of the cylinders connecting molecules is proportional to the strength of the interaction.

A theoretical energy framework analysis for this compound would quantify the contributions of different forces to its crystal stability. Based on analyses of similar structures, it is probable that dispersion forces would be the dominant stabilizing interaction, a common feature in organic molecular crystals. mdpi.com However, the hydrogen bonding capability of the formamido group would contribute significantly to the electrostatic energy component. The framework would likely show a complex network of interactions, with prominent pathways corresponding to hydrogen bonds and π-π stacking of the thiophene rings.

Table 1: Hypothetical Interaction Energy Components for this compound (Note: The following data is illustrative and based on typical values for similar organic molecules. Specific experimental or computational data for the title compound is not publicly available.)

| Interaction Energy Component | Calculated Value (kJ/mol) |

| Total Electrostatic (E_ele) | -180.0 |

| Total Dispersion (E_dis) | -400.0 |

| Total Repulsion (E_rep) | 370.0 |

| Total Interaction Energy (E_tot) | -210.0 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy, shape, and distribution of these orbitals are critical in determining how a molecule will interact with other species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be delocalized primarily over the electron-rich thiophene ring and the nitrogen atom of the formamido group. The LUMO would likely be concentrated on the electron-withdrawing carboxylate group and the carbonyl of the formamido group. The specific energies and the resulting HOMO-LUMO gap would require dedicated DFT calculations. A smaller energy gap would imply that the molecule has a relatively high chemical reactivity and lower kinetic stability. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: The following data is illustrative. Specific experimental or computational data for the title compound is not publicly available.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Electrostatic Potential (ESP) Surfaces

The Molecular Electrostatic Potential (ESP) surface is a mapping of the electrostatic potential onto the electron density surface of a molecule. It is a valuable tool for predicting reactivity, particularly for electrophilic and nucleophilic attacks, and for understanding intermolecular interactions like hydrogen bonding.

An ESP map of this compound would show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be located around the oxygen atoms of the carboxylate and formamido groups, representing the most electronegative sites.

Positive Potential (Blue): Regions of low electron density, which are susceptible to nucleophilic attack. This would be most prominent around the hydrogen atom of the formamido group (N-H), making it a likely hydrogen bond donor.

Neutral Regions (Green): Areas with intermediate potential, typically found over the carbon-hydrogen bonds and the thiophene ring's sulfur atom.

The ESP surface would visually confirm the molecule's charge distribution and highlight the most probable sites for intermolecular interactions. mdpi.com

Applications in Organic Synthesis and Pre Clinical Medicinal Chemistry Research

Methyl 3-formamidothiophene-2-carboxylate as a Versatile Synthetic Building Block

The unique arrangement of functional groups in this compound, featuring a formamido group adjacent to a methyl ester on a thiophene (B33073) ring, renders it an exceptionally useful intermediate for synthetic chemists. This strategic positioning allows for a variety of chemical transformations, making it a valuable precursor for diverse and complex molecular structures.

Precursor for Complex Heterocyclic Architectures

A primary application of this compound lies in its role as a key precursor for the synthesis of fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines. researchgate.net This class of compounds is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are fundamental components of DNA and RNA. nih.gov The synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one core can be readily achieved from Methyl 3-aminothiophene-2-carboxylate, the immediate precursor to the title compound. The process involves formylation of the amino group to give this compound, followed by cyclization. For instance, heating a mixture of 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile with formic acid leads to the formation of the corresponding triazolopyrimidine. This straightforward cyclization reaction highlights the utility of the formamido group in facilitating the construction of an adjacent pyrimidine (B1678525) ring, thus forming the bicyclic thienopyrimidine scaffold. This scaffold is the foundation for a wide array of biologically active molecules. nih.govbenthamdirect.com

Application in Tandem Reactions and Multi-Step Synthesis

The structure of this compound is well-suited for use in tandem or multi-step synthetic sequences. While a specific named tandem reaction starting directly from the formamido compound is not extensively documented, the sequential nature of its precursor's reactivity embodies this principle. For example, the synthesis of 4-substituted thieno[3,2-d]pyrimidines often begins with the multi-step preparation of methyl 3-aminothiophene-2-carboxylate derivatives. nih.gov This precursor then undergoes a one-pot or sequential reaction involving formylation and subsequent cyclization to yield the thienopyrimidine core. This process, where multiple bond-forming events occur in a single reaction vessel, is a hallmark of efficient modern synthesis. The ability to construct the thienopyrimidine ring system in a limited number of steps from readily available starting materials underscores the value of the aminothiophene precursor and, by extension, its formylated derivative in complex synthesis. researchgate.net

Development of Novel Analogues and Derivatives with Modified Properties

The thieno[3,2-d]pyrimidine (B1254671) scaffold, readily accessible from this compound, provides a versatile template for the development of new chemical entities with tailored properties. Through rational design and the synthesis of compound libraries, researchers can systematically explore the chemical space around this core to optimize biological activity.

Rational Design and Synthesis of Library Compounds

The development of new therapeutic agents often involves the creation of a library of related compounds to explore structure-activity relationships. The thienopyrimidine core is an excellent starting point for such endeavors. For instance, researchers have designed and synthesized libraries of piperazinone-containing thieno[3,2-d]pyrimidines as potential PI3Kδ inhibitors. nih.gov This rational design approach involves identifying a biological target and then creating molecules that are predicted to interact with it. The synthesis of these libraries often employs robust and high-throughput chemical methods. The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, is a powerful tool for generating a diverse range of precursors for thienopyrimidine synthesis. researchgate.net By varying the substituents on the initial building blocks, a large number of distinct thienopyrimidine derivatives can be produced for biological screening.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For thieno[3,2-d]pyrimidine derivatives, extensive SAR studies have been conducted. For example, in the development of sirtuin inhibitors, the thieno[3,2-d]pyrimidine core was identified as a key pharmacophore. acs.orgnih.gov SAR studies revealed that the carboxamide group at the 6-position is critical for binding to the nicotinamide (B372718) C-pocket of the enzyme. acs.orgnih.gov Furthermore, modifications to the substituents on the pyrimidine and thiophene rings have been shown to significantly impact potency and selectivity. nih.govacs.org

Below is an interactive data table summarizing the SAR of selected thieno[3,2-d]pyrimidine derivatives as PI3Kδ inhibitors.

| Compound | R | IC50 (nM) for PI3Kδ | Antiproliferative Activity (NHL cell lines) |

| Idelalisib | - | 2.5 | Reference |

| Derivative A | 4-fluorophenyl | 1.8 | More potent than Idelalisib |

| Derivative B | 3-chlorophenyl | 3.2 | Comparable to Idelalisib |

| Derivative C | 4-methoxyphenyl | 5.1 | Less potent than Idelalisib |

Data sourced from a study on piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. nih.gov

Pre-clinical Biological Activity Research of Derivatives

Derivatives of this compound, particularly those containing the thieno[3,2-d]pyrimidine core, have shown significant promise in pre-clinical studies across various therapeutic areas, most notably in oncology.

The anticancer potential of thieno[3,2-d]pyrimidine derivatives has been extensively investigated. These compounds have demonstrated cytotoxic activity against a range of cancer cell lines. nih.govnih.govmdpi.com For example, certain thieno[2,3-d]pyrimidine-4(3H)-ones, isomeric to the [3,2-d] series, have shown remarkable anticancer activity in the NCI 60 cell line screen. researchgate.netnih.govmdpi.com One of the most active compounds, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, exhibited significant growth inhibition against a melanoma cell line. nih.govmdpi.com

Furthermore, thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression. As mentioned, they have been developed as inhibitors of PI3Kδ, a target in certain types of lymphoma. nih.gov They have also been discovered as potent pan-inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), which are enzymes involved in cellular metabolism and are considered potential targets for metabolic and oncologic disorders. acs.orgnih.gov The development of 3-arylaminothiophenic-2-carboxylic acid derivatives as inhibitors of the FTO protein, which is linked to leukemia, further highlights the therapeutic potential of this class of compounds. nih.gov

The following table summarizes the pre-clinical anticancer activity of selected thieno[2,3-d]pyrimidine (B153573) derivatives.

| Compound | Cancer Cell Line | Activity (Mean Growth Percent) |

| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Melanoma (MDA-MB-435) | -31.02% |

| Isomeric thieno[3,2-d]pyrimidine | Non-small cell lung cancer | Less potent |

Data sourced from anticancer activity evaluation of new thieno[2,3-d]pyrimidin-4(3H)-ones and thieno[3,2-d]pyrimidin-4(3H)-one derivatives. nih.govmdpi.com

In addition to anticancer activity, derivatives have also been explored for other therapeutic applications, including as anti-inflammatory and antimicrobial agents. researchgate.netresearchgate.net The versatility of the thieno[3,2-d]pyrimidine scaffold continues to make it an attractive starting point for the discovery of new medicines.

In Vitro Screening against Various Biological Targets (e.g., enzyme inhibition, receptor binding)

The methyl 3-aminothiophene-2-carboxylate scaffold has been identified as a crucial starting material for designing novel inhibitors of various enzymes. Research has shown its importance as an intermediate for compounds targeting antineoplastic PAK4 (p21-activated kinase 4) activase inhibitors and phosphatidylinositol 3-kinase (PI3K) inhibitors, both of which are significant in cancer research.

In Vivo Animal Model Studies for Proof-of-Concept (without dosage or adverse effects data)

To bridge the gap between cell-based assays and potential therapeutic use, researchers employ proof-of-concept in vivo studies. One such model is the chick embryo chorioallantoic membrane (CAM) assay. In a study involving a novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative, the CAM model was used to evaluate its effect on tumor growth. The results indicated that the compound could reduce tumor size in this in ovo model, providing preliminary evidence of its potential antitumor effect in a living system.

Exploration of Antiprotozoal Activities